

# "comparative performance of UiO-66 and MIL-101 in catalysis"

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## Compound of Interest

Compound Name: UiO-66(Zr)

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## A Comparative Guide to UiO-66 and MIL-101 in Catalysis

For researchers, scientists, and professionals in drug development, the choice of a catalytic scaffold is critical. Metal-Organic Frameworks (MOFs) have emerged as a versatile class of materials, with UiO-66 and MIL-101 being two of the most prominent examples. This guide provides an objective comparison of their catalytic performance, supported by experimental data, to aid in the selection of the optimal material for specific catalytic applications.

### Introduction to UiO-66 and MIL-101

UiO-66, first synthesized at the University of Oslo, is a zirconium-based MOF known for its exceptional thermal and chemical stability. Its structure is built from  $[Zr_6O_4(OH)_4]$  clusters connected by 1,4-benzenedicarboxylate (BDC) linkers. The catalytic activity of UiO-66 is often attributed to defects in its structure, specifically missing linkers, which create coordinatively unsaturated Zr(IV) metal sites that can act as Lewis acids.

MIL-101, developed by the Institut Lavoisier, is a chromium-based MOF renowned for its very large pore sizes and exceptionally high surface area. Its framework consists of trimeric chromium(III) octahedral clusters linked by the same BDC ligands as in UiO-66. The catalytic prowess of MIL-101 is largely due to the presence of coordinatively unsaturated Cr(III) sites, which are potent Lewis acids, readily accessible within its cavernous pores.

## Structural and Physicochemical Properties

A fundamental comparison of the intrinsic properties of **UiO-66(Zr)** and MIL-101(Cr) reveals key differences that influence their catalytic behavior. MIL-101(Cr) offers a significantly larger surface area and pore volume, which can enhance mass transport of bulky molecules. Conversely, **UiO-66(Zr)** is recognized for its superior stability.

Property	UiO-66(Zr)	MIL-101(Cr)
Metal Center	Zr(IV)	Cr(III)
Organic Linker	1,4-benzenedicarboxylate (BDC)	1,4-benzenedicarboxylate (BDC)
BET Surface Area	~1000-1500 m <sup>2</sup> /g	>3000 m <sup>2</sup> /g[1]
Pore Volume	~0.5-0.7 cm <sup>3</sup> /g	~1.5-2.0 cm <sup>3</sup> /g
Pore Size	~0.6-0.8 nm (microporous)	~2.9 nm and ~3.4 nm (mesoporous)[1]
Thermal Stability	Up to ~500 °C	Up to ~350 °C[2]
Chemical Stability	High stability in water and various solvents	Good stability in water and solvents
Primary Active Sites	Lewis acidic Zr(IV) sites (often at defect locations)	Lewis acidic Cr(III) unsaturated sites

## Comparative Catalytic Performance

The catalytic efficacy of UiO-66 and MIL-101 is highly dependent on the specific chemical transformation. Below is a comparison of their performance in several key catalytic reactions based on available literature.

### Acid Catalysis: Friedel-Crafts Acylation

In the Friedel-Crafts acylation of anisole with acetic anhydride, sulfonic acid-functionalized versions of both MOFs have been directly compared. MIL-101-SO<sub>3</sub>H demonstrated slightly superior performance, which is attributed to its more open pore structure. However, the

exceptional stability of UiO-66-SO<sub>3</sub>H allows it to operate at higher temperatures, potentially outperforming the MIL-101 analogue under more demanding conditions.[3]

Catalyst	Reaction Temperature (°C)	Anisole Conversion (%)	Reference
MIL-101-SO <sub>3</sub> H	140	~30	[3]
UiO-66-SO <sub>3</sub> H	140	~25	[3]
UiO-66-SO <sub>3</sub> H	200	>90	[3]

## Condensation Reactions

Knoevenagel Condensation: For the condensation of benzaldehyde and malononitrile, functionalized versions of both MOFs have shown excellent and comparable activity. This suggests that for certain reactions where active site accessibility is not the limiting factor, both frameworks can serve as highly effective catalysts.[4]

Catalyst	Reaction Temperature	Product Yield (%)	Reaction Time	Reference
UiO-66-NH-RNH <sub>2</sub>	Room Temperature	97	Not Specified	[4]
MIL-101(Cr)-NH-RNH <sub>2</sub>	Room Temperature	99	Not Specified	[4]

Pyrano[3,2-c]quinoline Synthesis: In a multi-component reaction to synthesize pyrano[3,2-c]quinoline, UiO-66 and its amino-functionalized version demonstrated vastly superior performance compared to several MIL-101 analogues. The high activity of UiO-66 in this context is believed to stem from structural defects creating highly active catalytic centers.[4]

Catalyst	Reaction Temperature	Product Yield (%)	Reference
UiO-66	Room Temperature	83	[4]
UiO-66-NH <sub>2</sub>	Room Temperature	88	[4]
MIL-101(Cr)	Room Temperature	<5	[4]
MIL-101(Al)-NH <sub>2</sub>	Room Temperature	<5	[4]
MIL-101(Fe)-NH <sub>2</sub>	Room Temperature	<5	[4]

## CO<sub>2</sub> Cycloaddition

Both MOFs are active in the cycloaddition of CO<sub>2</sub> to epoxides, a key reaction for carbon utilization. While direct comparative data under identical conditions is scarce, individual studies suggest UiO-66 can achieve high conversion with excellent selectivity under relatively mild, co-catalyst-free conditions.[4] MIL-101(Cr) is also effective, largely due to its high concentration of strong acid sites, though optimal performance may require a co-catalyst and more forcing conditions.[5]

Catalyst	Substrate	Reaction Temperature (°C)	Conversion (%)	Selectivity (%)	Reference
UiO-66	Styrene Oxide	100	94	100	<a href="#">[4]</a>
MIL-101(Cr)	Styrene Oxide	70	97	>99	<a href="#">[5]</a>

Note:

Reaction conditions for CO<sub>2</sub> cycloaddition varied between studies, including pressure and the use of co-catalysts for MIL-101(Cr).

## Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative synthesis and catalysis protocols.

### Synthesis of UiO-66(Zr)

A common solvothermal method for synthesizing UiO-66 involves the following steps:

- Zirconium(IV) chloride (ZrCl<sub>4</sub>) and 1,4-benzenedicarboxylic acid (BDC) are dissolved in N,N-dimethylformamide (DMF).[\[6\]](#)[\[7\]](#)
- The mixture is sealed in a Teflon-lined autoclave and heated in an oven at approximately 120°C for 24 hours.[\[7\]](#)[\[8\]](#)

- After cooling to room temperature, the resulting white solid is collected by centrifugation.
- The product is washed repeatedly with DMF and then methanol or ethanol to remove unreacted starting materials and solvent molecules from the pores.[6][7][8]
- The final UiO-66 powder is dried in a vacuum oven.[6][7]

## Synthesis of MIL-101(Cr)

A typical hydrothermal synthesis for MIL-101(Cr) is as follows:

- Chromium(III) nitrate nonahydrate ( $\text{Cr}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ ) and 1,4-benzenedicarboxylic acid (BDC) are dissolved in deionized water.[9] In some procedures, a small amount of hydrofluoric acid (HF) is added as a modulator.
- The solution is transferred to a Teflon-lined stainless-steel autoclave and heated at 220°C for 8 hours.[9]
- The autoclave is allowed to cool to room temperature naturally.
- The resulting green solid is filtered and then purified by washing with hot DMF and hot ethanol to remove unreacted BDC.[9]
- The catalyst is activated by drying under vacuum to yield the final porous MIL-101(Cr) material.[9]

## Catalytic Reaction: Synthesis of Pyrano[3,2-c]quinoline

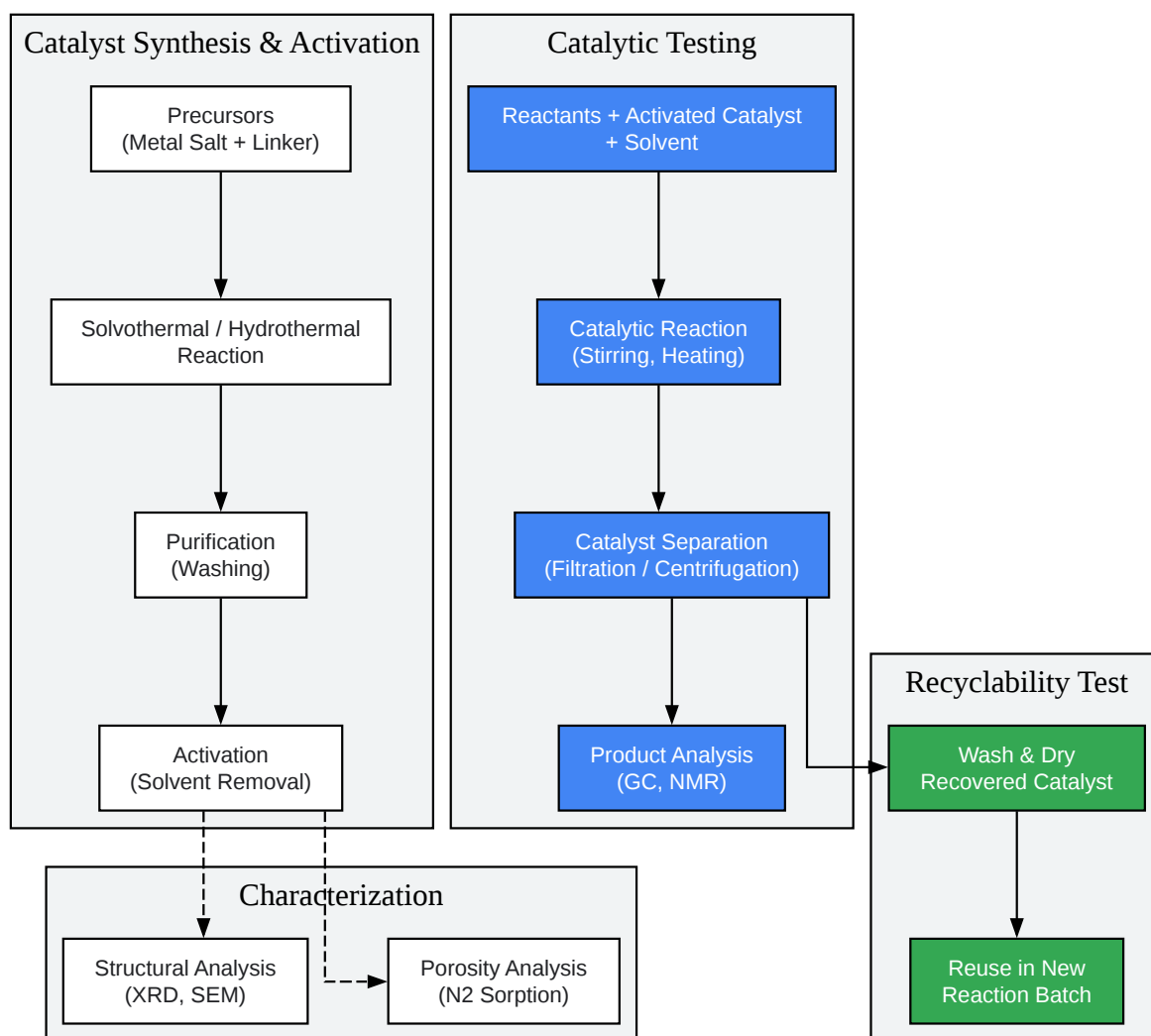
The following protocol describes a one-pot synthesis catalyzed by UiO-66:

- In a reaction vessel, aniline (1 mmol) and benzaldehyde (1.2 mmol) are mixed in acetonitrile (0.5 mL).
- The UiO-66 catalyst (3.8 mol%) is added to the mixture.
- 3,4-dihydro-2H-pyran is then added, and the reaction is stirred at room temperature.
- The reaction progress is monitored by Thin Layer Chromatography (TLC).

- Upon completion, the solid catalyst is separated from the reaction mixture by filtration or centrifugation.
- The product is isolated from the filtrate, and the recovered catalyst can be washed, dried, and reused.

## Visualizing Methodologies and Relationships

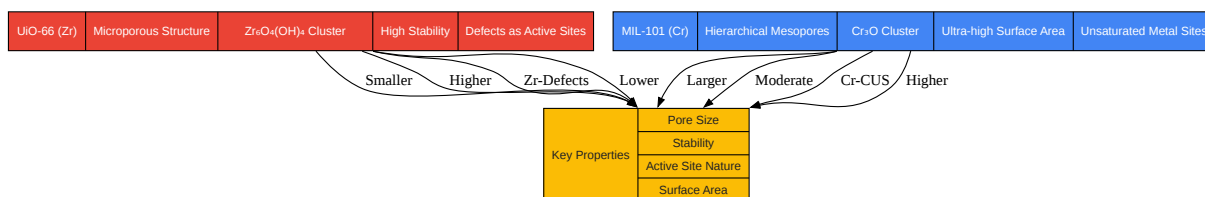
Diagrams generated using Graphviz provide a clear visual representation of workflows and structural differences.



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Caption: General workflow for synthesis, characterization, and testing of MOF catalysts.





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Caption: Key structural and property differences between UiO-66 and MIL-101.

## Summary and Outlook

The choice between UiO-66 and MIL-101 for a catalytic application is not straightforward and depends heavily on the specific reaction requirements.

- UiO-66 is often the preferred catalyst in reactions where stability under harsh conditions is paramount. Its remarkable performance in certain multi-component reactions highlights the critical role of structural defects in creating highly active catalytic sites. Its smaller pore size may, however, limit its application for reactions involving very bulky molecules.
- MIL-101 excels in reactions where high surface area and large pores are beneficial for overcoming mass transport limitations. The readily accessible and numerous Lewis acid sites on the chromium clusters make it a powerful catalyst for a wide range of transformations.

Future research will likely focus on fine-tuning the properties of both frameworks. For UiO-66, controlled creation of defects ("defect engineering") is a promising strategy to enhance catalytic activity. For MIL-101, improving its long-term stability without compromising its porous structure

remains a key challenge. The development of hybrid or composite materials that combine the stability of UiO-66 with the high porosity of MIL-101 could also open new avenues in heterogeneous catalysis.

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